VUF 5574
Overview
Description
Preparation Methods
The synthesis of VUF 5574 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate compounds with an appropriate isocyanate
Chemical Reactions Analysis
VUF 5574 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
VUF 5574 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the adenosine A3 receptor and its role in various biochemical pathways.
Biology: this compound is used in cellular and molecular biology research to investigate the effects of adenosine A3 receptor antagonism on cell signaling and function.
Medicine: The compound is studied for its potential therapeutic applications in conditions such as cardiovascular diseases, neuroprotection, and ischemia
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
VUF 5574 exerts its effects by selectively binding to and antagonizing the adenosine A3 receptor. This receptor is involved in various physiological processes, including inflammation, immune response, and cell proliferation. By blocking the adenosine A3 receptor, this compound inhibits the downstream signaling pathways, such as the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell growth and survival .
Comparison with Similar Compounds
VUF 5574 is unique due to its high selectivity for the adenosine A3 receptor. Similar compounds include:
MRS 1220: Another selective adenosine A3 receptor antagonist.
GSK837149A: A potent and selective adenosine A3 receptor antagonist.
SLV320: A selective adenosine A3 receptor antagonist with a different chemical structure .
Compared to these compounds, this compound offers a higher degree of selectivity and potency, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-pyridin-3-ylquinazolin-4-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c1-28-18-11-5-4-10-17(18)24-21(27)26-20-15-8-2-3-9-16(15)23-19(25-20)14-7-6-12-22-13-14/h2-13H,1H3,(H2,23,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAFEJSZTVWUMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398737 | |
Record name | VUF 5574 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280570-45-8 | |
Record name | VUF 5574 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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